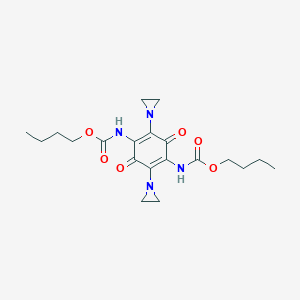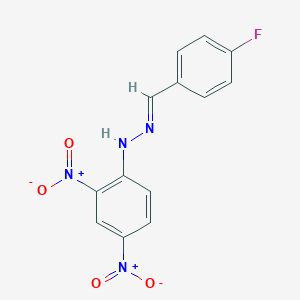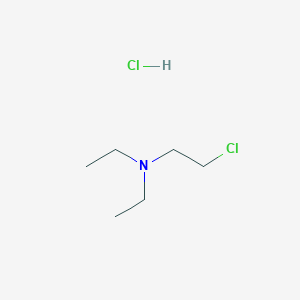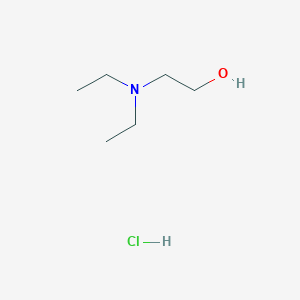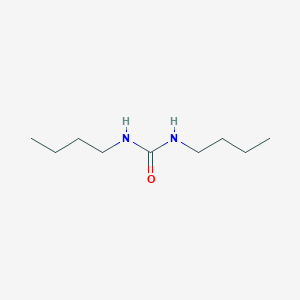
N,N'-Dibutylurea
説明
N,N'-Dibutylurea is a chemical compound that can be formed as a degradation product of benomyl, an active ingredient in Benlate fungicide formulations. It is created when n-butyl isocyanate, an elimination product of benomyl, reacts with water, resulting in the formation of N,N'-dibutylurea and the salt of butylamine. This reaction has been observed to occur on moist plants, such as Boston fern and cucumber plants, when they are exposed to n-butyl isocyanate .
Synthesis Analysis
The synthesis of N,N'-dibutylurea involves the reaction of n-butyl isocyanate with water, which proceeds with a first-order reaction rate constant between 1.3×10^-4 and 8.4×10^-4 s^-1 . In a separate study, a related compound, N4, N4'-dibutyl-3,3'-diaminobenzidine, was synthesized from 3,3'-dinitro-[1,1'-biphenyl]-4,4'-diamine, achieving a yield of about 95%. The synthesis was confirmed using various spectroscopic techniques and CHNS analysis .
Molecular Structure Analysis
The molecular structure of N4, N4'-dibutyl-3,3'-diaminobenzidine, a compound related to N,N'-dibutylurea, was characterized using spectroscopic methods and density functional theory (DFT) calculations. The optimized molecular geometry, NMR chemical shifts, and vibrational frequencies were computed and compared with empirical values. Additionally, natural bond orbital (NBO) analysis, as well as HOMO and LUMO and nonlinear optical (NLO) properties, were evaluated .
Chemical Reactions Analysis
N,N'-Dibutylurea is primarily known as a degradation product rather than a reactive chemical in further reactions. However, related compounds such as N,N'-ditritylurea have been studied for their ability to form stoichiometric crystalline complexes with various guests, which suggests potential reactivity or at least an ability to form host-guest complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N'-dibutylurea itself are not detailed in the provided papers. However, the related compound N4, N4'-dibutyl-3,3'-diaminobenzidine was subjected to molecular physicochemical and ADME analysis, revealing two violations in the physicochemical analysis and exhibiting high gastrointestinal (GI) absorption potential. Docking studies indicated the ability of the compound to interact with several enzymes/proteins .
科学的研究の応用
Inhibition of Photosynthetic Processes
N,N'-Dibutylurea (DBU), as a degradation product of the fungicide benomyl, has been studied for its effects on photosynthetic electron transport in isolated chloroplasts. DBU inhibits photosynthetic oxygen evolution, photo-induced reduction of ferricyanide, and reduction of NADP in chloroplasts, suggesting its role as a photosystem II inhibitor (Querns et al., 1998).
Soil Degradation and Environmental Impact
DBU's degradation in soils treated with benlate fungicides has been a subject of interest. It has been found that DBU degradation is primarily microbial, with degradation half-lives generally less than two weeks. This indicates that DBU does not persist long-term in soils treated with such fungicides (Lee et al., 2004).
Effects on Plant Growth and Physiology
Research has shown that DBU, being a reaction product of n-butyl isocyanate from the fungicide benomyl, can affect plant growth and physiology. For example, it has been observed that DBU can reduce cucumber root and shoot biomass significantly and cause changes in chloroplast structure, though corn was unaffected by DBU. This highlights the differential impact of DBU on various plant species (Shilling et al., 1994).
Synthesis through Catalytic Carbonylation
DBU can be synthesized through the catalytic carbonylation of 1-butanamine by CO2. Research using MnO2 polymorphs as catalysts revealed the significant impact of the lattice structure of MnO2 oxides on the catalytic activity, thereby contributing to green chemistry applications (Sun et al., 2021).
Formation in Benlate Formulations and Plants
DBU is also formed in Benlate formulations and on plants. It is produced from the reaction between n-butyl isocyanate and water. Understanding the formation and impact of DBU in agricultural contexts is crucial for assessing the environmental and health implications of fungicide use (Moye et al., 1994).
Accelerated Degradation with Repeated Application
Studies show that repeated application of DBU in soils can lead to accelerated degradation rates, indicating that DBU is unlikely to accumulate significantly in agricultural soils over time. This suggests that while DBU is a degradation product of commonly used fungicides, its environmental persistence is limited under typical agricultural practices (Bischoff et al., 2005).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Relevant Papers Several papers have been published on N,N’-Dibutylurea. For instance, one paper discusses the spontaneous formation of N,N’-Dibutylurea in Benlate DF® formulation under elevated temperatures . Another paper discusses the degradation of N,N’-Dibutylurea in soils treated with only DBU and DBU-fortified Benlate fungicides .
特性
IUPAC Name |
1,3-dibutylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSQFWLMFCKKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042188 | |
| Record name | N,N'-Dibutylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dibutylurea | |
CAS RN |
1792-17-2 | |
| Record name | Dibutylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1792-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Dibutylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea,N'-dibutyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Dibutylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibutylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DIBUTYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2HUG1I10W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)
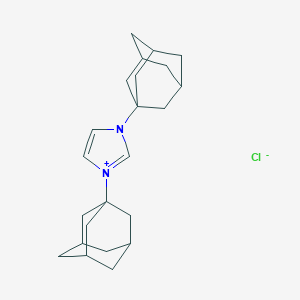
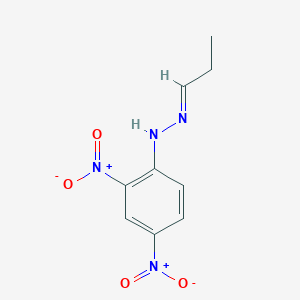
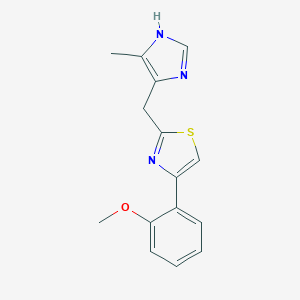
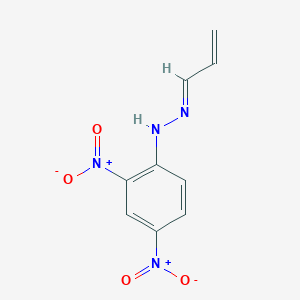
![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)
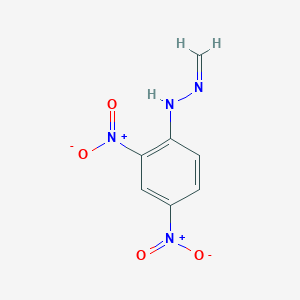
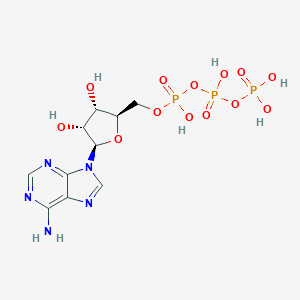
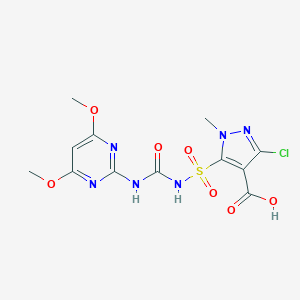
![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)
